molecular formula C8H10N4O B15236009 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one

1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one

Cat. No.: B15236009
M. Wt: 178.19 g/mol
InChI Key: HYUBQIOEBQFVMA-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 5-aminopyrazoles with N-(methoxycarbonyl)trihaloacetimidoylchlorides under mild conditions. This reaction yields N-methoxycarbonyl-N’-(5-pyrazolyl)trihaloacetamidines, which then undergo thermal intramolecular cyclocondensation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a practical method for the industrial production of pyrazolo[3,4-D]pyrimidin-4-ones, offering advantages such as shorter reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions, particularly at the methyl groups, can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

Scientific Research Applications

1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1,3,6-trimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H10N4O/c1-4-6-7(12(3)11-4)9-5(2)10-8(6)13/h1-3H3,(H,9,10,13)

InChI Key

HYUBQIOEBQFVMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)NC(=N2)C)C

Origin of Product

United States

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